4-benzylpiperazine-1-carbothioamide

Description

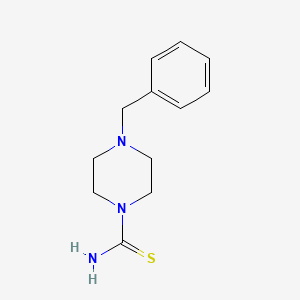

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzylpiperazine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3S/c13-12(16)15-8-6-14(7-9-15)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNQVYYPSOUTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177681 | |

| Record name | Piperazine, 1-benzyl-4-(thiocarbamoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23111-81-1 | |

| Record name | Piperazine, 1-benzyl-4-(thiocarbamoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023111811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-benzyl-4-(thiocarbamoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-Benzylpiperazine-1-carbothioamide and Analogs

The synthesis of this compound and related substituted piperazine (B1678402) derivatives can be achieved through several methodologies, including one-pot procedures and multistep approaches.

One-Pot Synthetic Procedures for Substituted Piperazine Derivatives

One-pot syntheses offer an efficient and streamlined approach to constructing piperazine frameworks. These methods often involve multicomponent reactions, where three or more reactants come together in a single reaction vessel to form a complex product, thereby reducing the need for isolating intermediates and minimizing waste.

| Reaction Type | Key Features | Overall Yield | Reference |

| Ugi-4CR based | Enantiomerically pure 3-substituted piperazines | 83-92% | rsc.org |

| From Halogenated Amides | Mild conditions, metal-free | Good | mdpi.comnih.gov |

Multistep Synthetic Approaches Involving N-Benzylpiperazine Intermediates

Multistep syntheses provide a more controlled, albeit longer, pathway to this compound and its analogs. These routes typically begin with the synthesis of the core N-benzylpiperazine intermediate, which is then further functionalized.

A common method for preparing N-benzylpiperazine involves the reaction of piperazine with benzyl (B1604629) chloride. orgsyn.org This reaction can be followed by the introduction of the carbothioamide group. For instance, a series of 4-benzylpiperidine (B145979) carboxamides were synthesized through a two-step process involving amidation and substitution. nih.gov Similarly, the synthesis of certain quinolinyl thiosemicarbazones starts with the acetylation of anilines, followed by Vilsmeier-Haack formylation to produce 2-chloroquinoline-3-carbaldehydes. nih.gov These intermediates then react with piperidine (B6355638) and subsequently with a substituted thiosemicarbazide (B42300). nih.gov

A specific example leading to a related structure, O-4-vinyl 4-benzylpiperazine-1-carbothioate, involves the reaction of 4-vinylphenyl chlorothioformate with N-benzylpiperazine. mdpi.com

Role of Specific Reagents and Reaction Conditions

The choice of reagents and reaction conditions is critical in directing the outcome of the synthesis. For example, in the one-pot synthesis from halogenated amides, triflic anhydride (B1165640) (Tf2O) and 2-fluoropyridine (B1216828) (2-F-Py) are used for amide activation, followed by reduction with sodium borohydride (B1222165) (NaBH4) in methanol (B129727). mdpi.com

Microwave-assisted synthesis has been shown to be an effective technique for accelerating the condensation reaction between 2-(piperidin-1-yl)quinoline-3-carbaldehydes and thiosemicarbazides, significantly reducing reaction times from hours to minutes. nih.gov

In the synthesis of N-benzylpiperazine, the use of an excess of piperazine or the protection of one of the nitrogen atoms is crucial to prevent the formation of the disubstituted product. orgsyn.org The benzyl group itself is often used as a protecting group that can be readily removed by hydrogenolysis. orgsyn.org

| Reagent/Condition | Role in Synthesis | Reference |

| Triflic Anhydride (Tf2O) & 2-Fluoropyridine | Amide activation | mdpi.com |

| Sodium Borohydride (NaBH4) | Reduction of iminium intermediate | mdpi.com |

| Microwave Irradiation | Rate enhancement of condensation | nih.gov |

| Benzyl Group | Protecting group for piperazine nitrogen | orgsyn.org |

| Thiophosgene | Introduction of the thiocarbonyl group | mdpi.com |

Chemical Reactivity and Derivatization Strategies

The this compound scaffold offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Oxidation and Reduction Reactions

While specific oxidation and reduction reactions for this compound are not extensively detailed in the provided context, the general reactivity of the piperazine and carbothioamide moieties suggests potential transformations. The sulfur atom in the carbothioamide group can be oxidized to a sulfoxide (B87167) or sulfone. The piperazine ring, depending on the reagents, could undergo oxidation. Reduction of the carbothioamide group is also a plausible transformation.

Electrophilic Substitution Reactions on Aromatic Moieties

The benzyl group attached to the piperazine nitrogen contains an aromatic ring that is susceptible to electrophilic substitution reactions. The position of substitution (ortho, meta, or para) will be directed by the activating nature of the alkyl group and influenced by steric hindrance from the piperazine ring. These reactions provide a straightforward method for introducing a variety of substituents onto the phenyl ring, thereby modifying the electronic and steric properties of the molecule. This strategy has been employed in the design of various benzylpiperazine derivatives. nih.govacs.org

Targeted Functional Group Transformations

The core structure of this compound offers several sites for targeted functional group transformations, enabling the creation of diverse analogs. The carbothioamide moiety, in particular, is a versatile functional group for further chemical modifications.

One notable transformation involves the reaction of the carbothioamide with various reagents to form new heterocyclic systems. For instance, condensation reactions with α-halo ketones or similar bifunctional electrophiles can lead to the formation of thiazole (B1198619) or other sulfur-containing heterocyclic rings. These transformations are significant as they introduce new structural motifs that can modulate the biological activity of the parent molecule.

Furthermore, the secondary amine within the piperazine ring, if not already substituted, presents another handle for functionalization. Acylation, alkylation, and arylation reactions at this position can be performed to introduce a wide array of substituents, thereby systematically altering the steric and electronic properties of the molecule.

Advanced Synthetic Techniques for Optimized Yield and Purity

To enhance the efficiency and quality of the synthesis of this compound and its derivatives, researchers have employed advanced synthetic techniques. These methods aim to improve reaction kinetics, increase product yields, and ensure high levels of purity.

Chiral Catalyst Applications for Enantiopurity

While specific examples of chiral catalyst applications directly for the synthesis of this compound are not extensively documented in the provided search results, the broader field of asymmetric synthesis offers relevant strategies. The synthesis of chiral piperazine derivatives often involves the use of chiral catalysts to control the stereochemistry of key bond-forming reactions. For instance, chiral titanium complexes have been successfully used in the asymmetric oxidation of sulfides to produce enantiopure sulfoxides, a transformation that could be conceptually applied to sulfur-containing piperazine derivatives. nih.gov

The use of biocatalysts, such as enzymes, represents another powerful approach to achieving enantiopurity. nih.gov Enzymes like lipases and esterases can be employed for the kinetic resolution of racemic intermediates or for the asymmetric synthesis of chiral building blocks that can then be incorporated into the final this compound structure. nih.gov Whole-cell biocatalysis has also been utilized for the asymmetric reduction of prochiral ketones to chiral alcohols, which are valuable precursors in pharmaceutical synthesis. nih.gov

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including those containing the carbothioamide functional group. researchgate.netnih.gov

In the context of this compound synthesis, microwave irradiation can significantly enhance the rate of condensation reactions. For example, the reaction between a substituted carbaldehyde and a thiosemicarbazide derivative to form a thiosemicarbazone, a key intermediate for some carbothioamide syntheses, can be expedited under microwave conditions. nih.gov Studies have shown that microwave-assisted synthesis can produce target compounds in excellent yields within minutes, a substantial improvement over conventional methods that may require several hours. nih.govnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Purification Methods: Column Chromatography and Recrystallization

Achieving high purity of the final compound is crucial, particularly for applications in medicinal chemistry. Column chromatography and recrystallization are standard and effective techniques for the purification of this compound and its analogs. mdpi.comjchps.com

Column Chromatography: This technique is widely used to separate the desired product from unreacted starting materials, by-products, and other impurities. mdpi.com The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents) is critical for effective separation. For instance, a mixture of ethyl acetate (B1210297) and hexane (B92381) is a common solvent system used for the chromatographic purification of piperazine derivatives. mdpi.com High-performance liquid chromatography (HPLC) is a more advanced form of column chromatography that offers higher resolution and is often used to ensure the final product meets strict purity standards. nih.gov

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. researchgate.net The process involves dissolving the impure compound in a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent. researchgate.net The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. researchgate.net Common solvents for recrystallizing organic compounds include ethanol, methanol, and dichloromethane. jchps.comresearchgate.net The purity of the recrystallized product can be assessed by its melting point and spectroscopic analysis.

Table 2: List of Mentioned Compounds

Structural Characterization and Conformational Analysis

Crystallographic Investigations of 4-Benzylpiperazine-1-carbothioamide Derivatives

The molecular structure of derivatives of this compound has been elucidated using single-crystal X-ray diffraction. For instance, the crystal structure of (Z)-4-benzyl-N'-(4-chloro-2-oxoindolin-3-ylidene)-piperazine-1-carbothiohydrazide, a related derivative, was determined to be in the triclinic space group P-1. researchgate.net The unit cell parameters for this derivative were found to be a = 8.668(1) Å, b = 8.733(1) Å, c = 13.554(2) Å, with angles α = 94.673(9)°, β = 94.73(1)°, and γ = 101.841(9)°. researchgate.net Such detailed crystallographic data allows for a precise definition of the molecular architecture.

In another example, the crystal structure of 1-benzyl-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)quinolin-4-one, which also contains a benzylpiperazine moiety, was solved and found to crystallize in the triclinic space group P-1 with a molecule of the compound and a solvent molecule (2-propanol) in the asymmetric unit. nih.gov

Table 1: Crystallographic Data for a 4-Benzylpiperazine-1-carbothiohydrazide Derivative

| Parameter | Value |

| Empirical Formula | C20H20ClN5OS |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.668(1) |

| b (Å) | 8.733(1) |

| c (Å) | 13.554(2) |

| α (°) | 94.673(9) |

| β (°) | 94.73(1) |

| γ (°) | 101.841(9) |

| Volume (ų) | 995.6 |

| Z | 2 |

| Data from Mao et al., 2013. researchgate.net |

The thioamide group (-CSNH2) is generally planar due to the delocalization of the lone pair of electrons on the nitrogen atom with the C=S double bond. This planarity influences the rotational freedom around the C-N bond. In the solid state, the conformation of the thioamide moiety is influenced by intermolecular interactions.

In the crystalline state, molecules of this compound derivatives are held together by a network of intermolecular interactions, leading to the formation of a supramolecular assembly. These interactions can include:

Hydrogen Bonding: The N-H groups of the thioamide and piperazine (B1678402) moieties can act as hydrogen bond donors, while the sulfur atom of the C=S group and the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors. These hydrogen bonds play a significant role in stabilizing the crystal packing. nih.gov

C-H···π Interactions: The aromatic ring of the benzyl (B1604629) group can participate in C-H···π interactions, where a C-H bond from a neighboring molecule interacts with the π-electron system of the aromatic ring. This type of interaction is crucial in the packing of aromatic compounds.

A Hirshfeld surface analysis of a related benzylpiperazine derivative revealed that H···H, C···H, and O···H contacts are the most significant intermolecular interactions. nih.gov The study of these non-covalent interactions is essential for understanding the crystal engineering and polymorphism of these compounds.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the structure of newly synthesized compounds and for studying their electronic and vibrational properties.

NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are used to identify the different types of protons and carbon atoms in the molecule. nih.govnih.gov

In the ¹H NMR spectrum of a typical 4-benzylpiperazine derivative, characteristic signals are observed for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, and the protons of the piperazine ring. chemicalbook.com The chemical shifts and coupling patterns of these protons provide valuable information about their chemical environment and connectivity. For instance, unusual behavior in the ¹H and ¹³C NMR spectra of some functionalized piperazine derivatives has been attributed to the presence of conformers arising from the partial double bond character of the amide bond and the chair conformation of the piperazine ring. nih.gov

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shift of the C=S carbon in the thioamide group is particularly diagnostic, typically appearing at a downfield position (around 168-206 ppm). lew.ronih.gov

Table 2: Representative NMR Data for Benzylpiperazine Derivatives

| Nucleus | Chemical Shift Range (ppm) | Assignment |

| ¹H | 7.20 - 7.40 | Aromatic protons (benzyl group) |

| ¹H | ~3.50 | Methylene protons (-CH₂-) of benzyl group |

| ¹H | 2.30 - 3.80 | Piperazine ring protons |

| ¹³C | 127.0 - 138.0 | Aromatic carbons (benzyl group) |

| ¹³C | ~63.0 | Methylene carbon (-CH₂-) of benzyl group |

| ¹³C | 45.0 - 55.0 | Piperazine ring carbons |

| ¹³C | ~180.0 | Thioamide carbon (C=S) |

| Note: The exact chemical shifts can vary depending on the solvent and the specific derivative. |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.org For this compound, key IR absorption bands include:

N-H Stretching: The N-H stretching vibrations of the thioamide group typically appear in the region of 3100-3400 cm⁻¹. The presence of one or two bands in this region can indicate a secondary or primary amine, respectively. libretexts.org

C-H Stretching: The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are observed around 2800-3100 cm⁻¹.

C=S Stretching: The thioamide C=S stretching vibration is a key characteristic band, although its position can vary. It is often found in the region of 1020-1250 cm⁻¹, but can be coupled with other vibrations. nih.gov

C-N Stretching: The C-N stretching vibrations of the piperazine and thioamide groups appear in the fingerprint region of the spectrum.

The "thioamide bands" in IR spectra are complex and arise from a combination of C=S and C-N stretching, as well as N-H bending vibrations. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Thioamide (N-H) | Stretching | 3100 - 3400 |

| Aromatic/Aliphatic (C-H) | Stretching | 2800 - 3100 |

| Thioamide (C=S) | Stretching | 1020 - 1250 |

| Amine (C-N) | Stretching | 1250 - 1350 |

| Note: These are general ranges and can be influenced by the molecular environment and physical state of the sample. |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) serves as a critical analytical technique for the structural elucidation and confirmation of synthetic compounds. In the case of piperazine derivatives, MS provides definitive evidence of the molecular weight and offers insights into the compound's structure through the analysis of its fragmentation patterns. While specific mass spectrometric data for this compound is not widely available in public databases, the fragmentation behavior of the closely related and extensively studied compound, 1-benzylpiperazine (B3395278) (BZP), offers a valuable framework for predicting its mass spectral characteristics.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary methods employed for the analysis of such compounds. europa.euresearchgate.net Electrospray ionization (ESI) in positive mode is a common technique used in LC-MS analysis of piperazine derivatives, typically yielding a protonated molecule [M+H]+. nih.govnih.gov

The mass spectrum of 1-benzylpiperazine is well-documented, with characteristic peaks that confirm its molecular structure. europa.eu Analysis using GC-MS reveals a base peak at an m/z of 91, which corresponds to the tropylium (B1234903) ion [C7H7]+, formed by the cleavage of the benzylic C-N bond. europa.eu Other significant fragments are observed at m/z 134, resulting from the loss of a C3H6N fragment from the molecular ion, and at m/z 56, corresponding to the piperazine ring fragment [C3H6N]+. europa.eu The molecular ion peak for BZP is observed at m/z 176. europa.eu

High-resolution mass spectrometry techniques, such as LC-ESI-QTOF (Quadrupole Time-of-Flight) and LC-ESI-ITFT (Ion Trap Fourier Transform), provide highly accurate mass measurements, further confirming the elemental composition of the parent compound and its fragments. nih.gov For BZP, the precursor ion is consistently identified at an m/z of 177.1386 [M+H]+. nih.gov

The fragmentation of benzylpiperazine derivatives under collision-induced dissociation (CID) in MS/MS experiments typically involves the cleavage of the bond between the benzyl group and the piperazine ring, leading to the characteristic tropylium ion at m/z 91. Another common fragmentation pathway for benzylpiperazine derivatives is the neutral loss of a fragment with m/z 86. nih.govmdpi.com

While direct experimental data for this compound is not present in the cited literature, the established fragmentation patterns of related benzylpiperazine compounds provide a strong basis for its analytical identification.

Table 1: Mass Spectrometry Data for 1-Benzylpiperazine (BZP)

| m/z | Interpretation | Reference |

| 177.1386 | [M+H]+ | nih.gov |

| 176 | [M]+ | europa.eu |

| 134 | [M-C3H6N]+ | europa.eu |

| 91 | [C7H7]+ (Tropylium ion) | europa.eu |

| 56 | [C3H6N]+ | europa.eu |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Critical Substituents Influencing Biological Activity

The core structure of 4-benzylpiperazine-1-carbothioamide features several key components: the benzyl (B1604629) group, the piperazine (B1678402) ring, and the carbothioamide moiety. Modifications to these substituents can dramatically alter the compound's biological profile.

The benzyl group, for instance, plays a significant role in the interaction of derivatives with biological targets. In related benzoyl and cinnamoyl piperazine/piperidine (B6355638) amides, the benzyl substituent has been shown to engage in important interactions within the active site of enzymes like tyrosinase, which can explain the higher potency of these compounds. nih.gov The position and nature of substituents on the phenyl ring of the benzyl group are also critical. For example, in a series of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives, the presence of electron-donating and lipophilic substituents on the phenyl ring was found to be important for binding affinity to the CCR5 receptor. nih.gov

The piperazine ring itself is a common scaffold in medicinal chemistry, known for its ability to influence the pharmacokinetic properties of a molecule. researchgate.net Its basic nitrogen atoms can be crucial for forming interactions with biological targets. In the context of antimycobacterial activity, the basicity of the piperazine ring can be a key determinant of efficacy. nih.gov

The substitution on the nitrogen atom of the carbothioamide group also significantly impacts activity. Studies on related thiosemicarbazone derivatives have shown that substitutions at this position can modulate antimycobacterial activity. researchgate.net For instance, a trend of increasing antimycobacterial activity was observed when moving from 4-phenylthiosemicarbazones to 4-(chlorophenyl)thiosemicarbazones and further to 4-unsubstituted thiosemicarbazide (B42300) derivatives. researchgate.net

The following table summarizes the influence of key substituents on the biological activity of related piperazine and piperidine derivatives.

| Structural Moiety | Substituent/Modification | Observed Influence on Biological Activity | Example Compound Class |

| Benzyl Group | Unsubstituted | Important for interactions in enzyme active sites. nih.gov | Benzoyl/Cinnamoyl Piperazine/Piperidine Amides |

| Benzyl Group | Substituted Phenyl Ring | Electron-donating and lipophilic groups can enhance binding affinity. nih.gov | 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamines |

| Piperazine Ring | Basicity | Higher basicity may be important for antimycobacterial activity. nih.gov | Piperidinothiosemicarbazones |

| Carbothioamide N-substituent | Phenyl, Chlorophenyl, Unsubstituted | The nature of the substituent modulates antimycobacterial potency. researchgate.net | Thiazolidine-2,4-dione-based thiosemicarbazones |

Impact of Thioamide Moiety on Pharmacological Profile

The thioamide group (-C(=S)N-) is a bioisostere of the amide group (-C(=O)N-) and is a critical pharmacophore in many biologically active compounds. Its presence in this compound is expected to confer specific pharmacological properties. The sulfur atom of the thioamide is a strong hydrogen bond acceptor and can also participate in coordination with metal ions in the active sites of metalloenzymes. nih.gov

In various classes of compounds, the thioamide or thiosemicarbazone moiety has been linked to a range of biological activities, including antibacterial, antifungal, and anticancer effects. nih.govderpharmachemica.com For instance, the =N-HN-C=S tridentate donor system in thiosemicarbazones is considered responsible for their anticancer potential. nih.gov The replacement of an amide with a thioamide can also alter the electronic distribution and conformational preferences of the molecule, which in turn can affect its binding to a target protein.

Rational Design of Derivatives for Enhanced Potency and Selectivity

The rational design of derivatives of this compound aims to optimize its therapeutic potential by enhancing potency and selectivity. This involves a systematic approach to modifying the lead structure based on SAR data and an understanding of the target's active site.

One strategy involves the introduction of various substituents on the benzyl ring to explore electronic and steric effects. For example, in the design of dual serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitors, the introduction of 4-biphenyl and 2-naphthyl substituents on a 4-benzylpiperidine (B145979) carboxamide scaffold led to derivatives with greater activity than the standard drug venlafaxine. nih.gov Another approach could be to modify the piperazine ring, for instance, by introducing conformational constraints or altering its basicity to improve target engagement and pharmacokinetic properties. researchgate.net

Furthermore, hybrid molecules can be designed by combining the this compound scaffold with other known pharmacophores. This approach has been successful in developing multi-target ligands, such as in the case of Alzheimer's disease therapy where piperazine and N-benzylpiperidine hybrids of 5-phenyl-1,3,4-oxadiazol-2-thiol were designed. nih.gov

The following table outlines potential rational design strategies for derivatives of this compound.

| Design Strategy | Modification | Goal | Reference Concept |

| Benzyl Ring Substitution | Introduction of various aryl and heteroaryl groups. | Enhance potency and explore new interactions with the target. | Design of dual serotonin and norepinephrine reuptake inhibitors. nih.gov |

| Piperazine Ring Modification | Introduction of conformational constraints or substituents. | Improve selectivity and pharmacokinetic profile. | General principles of medicinal chemistry of piperazine derivatives. researchgate.net |

| Hybrid Molecule Design | Combination with other known pharmacophores. | Develop multi-target ligands for complex diseases. | Design of multi-targeted ligands for Alzheimer's disease. nih.gov |

Computational Chemistry Approaches in SAR Development

Computational chemistry provides powerful tools to complement experimental studies in the development of SAR models for this compound and its derivatives. These methods allow for the prediction of molecular properties and interactions, guiding the rational design of new compounds.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide insights into its electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These properties are crucial for understanding the molecule's reactivity and its potential to interact with biological targets. For instance, DFT studies on related carbothioamide derivatives have been used to understand their stability and reactivity, which are important for their inhibitory potential against enzymes like carbonic anhydrase. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking simulations can be used to visualize its binding mode within the active site of a specific enzyme or receptor. herts.ac.uk This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues. Such studies have been successfully applied to understand the binding of piperazine-containing compounds to various targets, including urease and FabH. nih.govnih.gov The insights gained from docking can guide the design of new derivatives with improved binding affinity and selectivity. sciforum.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. nih.gov A QSAR model for this compound derivatives could be developed to predict the biological activity of newly designed compounds before their synthesis. drugdesign.org This involves calculating a set of molecular descriptors (e.g., lipophilicity, electronic parameters, steric properties) for a series of analogues with known activities and then using statistical methods to build a predictive model. mdpi.com QSAR analyses have been successfully applied to various classes of piperidine derivatives, demonstrating the importance of parameters like lipophilicity and electronic properties for their biological activity. nih.gov

Biological Activity and Pharmacological Investigations

Antimicrobial Activities

The antimicrobial properties of benzylpiperazine derivatives have been more extensively studied, with several reports highlighting their efficacy against a range of bacterial pathogens.

Derivatives of 4-benzylpiperazine-1-carbothioamide have demonstrated notable antibacterial activity. In a study focused on a series of 1-[2-Substituted hydrazine (B178648) carbothioamido]-4-benzyl piperazines, the compounds exhibited mild to moderate efficacy against various test organisms. nih.gov The degree of inhibition was found to be dependent on the specific derivative and the bacterial strain.

The study screened compounds against Proteus vulgaris, Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among the synthesized series, certain derivatives (designated as IVc, IVd, and IVh) were reported to show good antibacterial activity. nih.gov Specifically, compounds IVc and IVd were relatively more active against S. aureus, while compound IVc was also more active against all other tested organisms. nih.gov Another study on a different class, 4-benzyl-piperazinyl-s-triazine derivatives, also reported better antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermis, and Pseudomonas aeruginosa when compared to the standard drug streptomycin. nih.gov

Table 2: Summary of Antibacterial Activity of 1-[2-Substituted hydrazine carbothioamido]-4-benzyl piperazine (B1678402) Derivatives

| Derivative | P. vulgaris | S. aureus | E. coli | B. subtilis | Citation |

| General Series (IVa-j) | Mild to Moderate | Mild to Moderate | Mild to Moderate | Mild to Moderate | nih.gov |

| Compound IVc | Good | Good | Good | Good | nih.gov |

| Compound IVd | - | Good | - | - | nih.gov |

| Compound IVh | Good | Good | Good | Good | nih.gov |

(Note: "Good" and "Mild to Moderate" are qualitative descriptors used in the source study.)

Antifungal Properties

Research into the antifungal properties of benzylpiperazine derivatives has shown that these compounds can exhibit activity against various fungal strains. In one study, newly synthesized benzylpiperazine derivatives were tested for their antifungal activity against Altenaria, Culvalaria, C. albicans, and A. niger. jchps.com The investigation revealed that some of the synthesized compounds, specifically IVb, IVf, and IVg, demonstrated good antifungal activity. jchps.com The methodology used was the cup-plate method on Sabouraud dextrose agar (B569324) medium. jchps.com While the broader class of benzylpiperazines has been explored for antifungal potential, the specific activity of this compound itself is part of this ongoing research into the structure-activity relationships of these derivatives.

Antiviral Applications

The potential for antiviral applications of this compound and related compounds is an area of scientific inquiry. While direct studies on the antiviral properties of this compound are not extensively detailed in the provided information, the broader class of piperazine derivatives is recognized for a range of biological activities. These activities are attributed to the piperazine nucleus, a common feature in many pharmacologically active agents. The exploration of piperazine derivatives extends to their potential as antiviral agents, although specific data on this compound in this context is limited.

Neuropharmacological Effects

Modulation of Serotonergic and Dopaminergic Systems

The parent compound, benzylpiperazine (BZP), is known to modulate both the serotonergic and dopaminergic systems. wikipedia.orgnih.govresearchgate.net It primarily acts on dopamine (B1211576) neurotransmission in a manner similar to stimulant drugs. nih.gov BZP stimulates the release and inhibits the reuptake of dopamine, serotonin (B10506), and noradrenaline. europa.eu This dual action leads to increased concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing their effects. The carbothioamide moiety in this compound is expected to modify this activity, potentially altering its potency and selectivity towards the different monoamine transporters.

Serotonin and Dopamine Reuptake Inhibition

Studies on related 4-benzylpiperidine (B145979) carboxamides have provided insights into the structural requirements for serotonin and dopamine reuptake inhibition. nih.gov For instance, the nature of the linker and substituents on the aromatic ring plays a critical role in the selectivity and potency of these compounds for the serotonin transporter (SERT) and the dopamine transporter (DAT). nih.gov Specifically, compounds with a biphenyl (B1667301) group tend to show higher selectivity for SERT, while those with a diphenyl group are more selective for DAT. nih.gov BZP itself has been shown to inhibit the reuptake of dopamine and, to a lesser extent, serotonin. wikipedia.orgeuropa.eu This action is a key component of its stimulant effects. The introduction of the carbothioamide group in this compound would likely influence its binding affinity and inhibitory potency at these transporters.

Sigma-1 Receptor Ligand Interactions

Derivatives of benzylpiperazine have been synthesized and evaluated as potential ligands for the sigma-1 receptor. nih.gov These receptors are involved in a variety of cellular functions and are a target for the development of treatments for neurological and psychiatric disorders. Research has shown that certain 4-benzylpiperazine derivatives can exhibit high affinity and selectivity for the sigma-1 receptor. nih.govnih.gov For example, a series of 4-benzylpiperazine ligands showed low nanomolar affinity for σ1 receptors and high selectivity over σ2 receptors. nih.gov The binding of these ligands in vivo has been shown to be specific. nih.gov The structural features of this compound suggest it could also interact with sigma-1 receptors, a property that would add another dimension to its neuropharmacological profile.

Antidiabetic Potential via Enzyme Inhibition (e.g., α-amylase)

The management of postprandial hyperglycemia is a critical strategy in the treatment of diabetes mellitus. One of the key therapeutic targets for achieving this is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase. By inhibiting this enzyme, the breakdown of complex carbohydrates into simple sugars is slowed, leading to a more gradual increase in blood glucose levels after a meal.

Currently, there is a lack of specific research data in publicly available scientific literature detailing the α-amylase inhibitory activity of this compound. While the broader class of piperazine-containing compounds has been investigated for various biological activities, dedicated studies on the antidiabetic potential of this particular carbothioamide derivative through α-amylase inhibition have not been reported. Therefore, no quantitative data, such as IC50 values or detailed kinetic studies, can be presented for this specific compound. Further research is required to determine if the structural features of this compound confer any significant α-amylase inhibitory properties.

Other Potential Biological Activities (e.g., Anticonvulsant, Antihistamine, Anti-inflammatory)

Beyond the realm of metabolic disorders, piperazine derivatives have been explored for a wide array of central nervous system and other systemic effects.

Anticonvulsant Activity: Some derivatives of benzylpiperazine have been investigated for their potential to manage seizures. However, specific studies focusing on the anticonvulsant properties of this compound are not extensively documented in peer-reviewed research. While a chemical database entry suggests potential anticonvulsant activity for this compound, it does not provide the detailed experimental data necessary for a thorough scientific evaluation. Without dedicated research reports, it is not possible to present findings from standard anticonvulsant screening models such as the maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ) tests for this specific molecule.

Antihistamine Activity: The piperazine nucleus is a common scaffold in a number of well-established antihistamine drugs. This has prompted investigations into the potential of novel piperazine derivatives as histamine (B1213489) receptor antagonists. However, there is currently no specific scientific literature available that has evaluated the antihistaminic activity of this compound.

Anti-inflammatory Activity: A patent document includes a general mention of "non-steroidal anti-inflammatory agent" in a context that lists this compound. google.com This suggests a potential area for its pharmacological application. However, the patent does not provide specific data from anti-inflammatory assays, such as inhibition of cyclooxygenase (COX) enzymes or reduction in inflammatory markers in preclinical models. Therefore, while a potential anti-inflammatory role is suggested, it is not substantiated by detailed, publicly available research findings.

Mechanism of Action Studies

Target Identification and Validation through Biochemical Assays

Biochemical assays have been instrumental in identifying the molecular targets of piperazine (B1678402) derivatives. Competitive activity-based protein profiling (ABPP) is a powerful technique used to assess the engagement of reversible inhibitors with their enzymatic targets within a complex biological system. nih.gov This method has been successfully applied to evaluate piperazine amides, a class of compounds structurally related to 4-benzylpiperazine-1-carbothioamide.

In one study, competitive ABPP was used to screen a library of piperazine amides against the serine hydrolases LYPLA1 and LYPLA2. This led to the identification of selective reversible inhibitors for each enzyme. nih.gov For instance, the p-methoxyphenyl piperazine amide 1 was found to be a potent and selective inhibitor of LYPLA2, while the 2-furoyl piperazine amide 21 demonstrated selectivity for LYPLA1. nih.gov These findings highlight the utility of biochemical assays in pinpointing specific enzyme targets for this class of compounds.

The development of such selective inhibitors is crucial for their use as chemical probes to dissect the function of these enzymes in biological pathways. nih.gov The ability to confirm target engagement in vivo is a significant advantage of the competitive ABPP approach, particularly for enzymes that are not well-characterized. nih.gov

Molecular Interactions with Enzymes and Receptors

The mechanism of action for benzylpiperazine (BZP), a core structural motif of the compound , is complex and involves interactions with multiple components of the central nervous system. researchgate.net BZP and its derivatives have been shown to modulate the activity of monoamine neurotransmitter systems, including dopamine (B1211576), serotonin (B10506), and noradrenaline. researchgate.netwikipedia.org

Specifically, BZP acts on the serotonin reuptake transporter, leading to an increase in extracellular serotonin levels. wikipedia.org It also affects the dopamine and noradrenaline reuptake transporters, albeit with lower potency. wikipedia.org Furthermore, BZP demonstrates a high affinity for the alpha2-adrenoreceptor, where it acts as an antagonist, thereby increasing the release of noradrenaline. wikipedia.org

BZP also functions as a non-selective agonist at a variety of serotonin receptors. wikipedia.org Its interaction with 5-HT2A receptors may contribute to its observed effects at high doses, while its activity at 5-HT2B and 5-HT3 receptors could be responsible for some of its peripheral effects. wikipedia.org The metabolism of BZP involves cytochrome P450 enzymes, which can lead to variations in its effects among individuals. europa.eu

Molecular docking studies have been employed to investigate the binding affinity of related compounds to dopamine and serotonin receptors, providing further insight into their psychoactive potential. researchgate.net

Interactive Data Table: Enzyme and Receptor Interactions of Benzylpiperazine (BZP)

| Target | Action | Effect | Reference |

| Serotonin Reuptake Transporter | Inhibition | Increased extracellular serotonin | wikipedia.org |

| Dopamine Reuptake Transporter | Inhibition (lower potency) | Increased extracellular dopamine | wikipedia.org |

| Noradrenaline Reuptake Transporter | Inhibition (lower potency) | Increased extracellular noradrenaline | wikipedia.org |

| Alpha2-Adrenoreceptor | Antagonist | Increased noradrenaline release | wikipedia.org |

| 5-HT2A Receptor | Agonist | Potential for hallucinogenic effects | wikipedia.org |

| 5-HT2B Receptor | Partial agonist/antagonist | Potential for peripheral side effects | wikipedia.org |

| 5-HT3 Receptor | Agonist | Potential for headaches | wikipedia.org |

| LYPLA1/LYPLA2 | Reversible Inhibition | Perturbation of biochemical pathways | nih.gov |

Allosteric Modulation Considerations

Allosteric modulation represents another potential mechanism through which piperazine derivatives can exert their effects. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. nih.gov

For example, studies on the GABAA receptor have shown that benzodiazepine (B76468) receptor ligands can act as allosteric modulators, either enhancing or depressing the current induced by GABA. nih.gov Similarly, positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor subtype 4 (M4) have been shown to impact neurotransmitter systems. nih.gov While direct evidence for allosteric modulation by this compound is not extensively documented, the structural similarities to other pharmacologically active piperazines suggest this as a plausible area for future investigation. nih.gov The concept of allosteric modulation adds a layer of complexity to the potential pharmacological profile of this compound.

Reversibility of Enzyme Inhibition

The nature of enzyme inhibition, whether reversible or irreversible, is a critical determinant of a compound's pharmacological profile. For piperazine amides that lack obvious electrophilic groups, a reversible mechanism of inhibition is often presumed. nih.gov

Gel filtration experiments have been used to confirm the reversibility of enzyme inhibition for certain piperazine amides. nih.gov In these experiments, the activity of the target enzymes, LYPLA1 and LYPLA2, was fully recovered after the removal of the inhibitors, indicating a reversible interaction. nih.gov This is in contrast to irreversible inhibitors, where enzyme activity is not restored. nih.gov

Reversible inhibition can be further categorized into competitive, non-competitive, mixed, or uncompetitive mechanisms. nih.gov Partial reversible inhibition, a less common mechanism, results in a hyperbolic, rather than linear, relationship between inhibitor concentration and enzyme velocity. nih.gov The determination of the specific type of reversible inhibition is crucial for understanding the compound's precise mechanism of action.

Cellular Pathway Perturbations (e.g., cell cycle regulation)

The effects of piperazine derivatives can extend to the perturbation of fundamental cellular pathways, such as cell cycle regulation. Studies on N-4-piperazinyl derivatives of ciprofloxacin (B1669076) have demonstrated their ability to induce cell cycle arrest. nih.gov

Specifically, one derivative, compound 2b , was shown to cause a dose-dependent arrest at the G2/M phase of the cell cycle in non-small cell lung cancer cells. nih.gov This was accompanied by an increase in the expression of the tumor suppressor proteins p53 and p21, and a decrease in the expression of cyclin B1 and Cdc2 proteins. nih.gov The reversal of this G2/M phase arrest by a p53 inhibitor suggested that the effect was mediated through a p53/p21-dependent pathway. nih.gov

These findings indicate that certain piperazine derivatives can significantly impact cellular proliferation by interfering with the machinery that governs cell division. nih.gov While the direct effect of this compound on cell cycle regulation has not been explicitly detailed, the activity of structurally related compounds provides a strong rationale for investigating this potential mechanism.

Interactive Data Table: Cellular Effects of a Ciprofloxacin-Piperazine Derivative (Compound 2b)

| Cellular Process | Effect | Protein Expression Changes | Reference |

| Cell Cycle | G2/M Phase Arrest | - | nih.gov |

| Protein Expression | - | Increased p53 and p21 | nih.gov |

| Protein Expression | - | Decreased Cyclin B1 and Cdc2 | nih.gov |

Preclinical Investigations and Pharmacological Profiling

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

No specific in vitro ADME data for 4-benzylpiperazine-1-carbothioamide could be located.

In Vivo Pharmacokinetic (PK) Profiles

No specific in vivo pharmacokinetic data for this compound could be located.

Biodistribution Studies in Animal Models

No specific biodistribution studies in animal models for this compound could be located.

Metabolic Pathways and Metabolite Identification (e.g., Cytochrome P450, Catechol-O-methyl-transferase, Hydroxy-metabolites, Glucuronic/Sulphuric Acid Conjugates)

No specific information on the metabolic pathways or metabolite identification for this compound could be located.

Toxicity and Safety Pharmacology Considerations

No specific toxicity or safety pharmacology data for this compound could be located.

It is crucial to distinguish between this compound and the more extensively studied benzylpiperazine (BZP). While structurally related, the addition of the carbothioamide group at the 1-position of the piperazine (B1678402) ring would significantly alter the molecule's physicochemical properties, and consequently, its pharmacological and toxicological profile. Extrapolating data from BZP to this compound would be scientifically unsound and misleading.

Further research and publication in peer-reviewed journals are necessary to elucidate the preclinical characteristics of this compound. Until such data becomes publicly available, a detailed and scientifically accurate article on its preclinical profile cannot be constructed.

Analytical Methods for Research and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of 4-benzylpiperazine-1-carbothioamide, enabling the separation of the compound from impurities and its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of piperazine (B1678402) derivatives. For this compound, HPLC methods can be developed to assess its purity and quantify its presence in various matrices. A typical HPLC system would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile. nih.gov The gradient elution, where the composition of the mobile phase is changed over time, can achieve effective separation of the target compound from any starting materials, by-products, or degradation products. nih.gov Detection is commonly performed using a Diode-Array Detector (DAD) or a mass spectrometer. sigmaaldrich.com The retention time of the compound under specific chromatographic conditions serves as a key identifier.

While specific HPLC parameters for this compound are not extensively documented in public literature, methods developed for the parent compound, benzylpiperazine (BZP), provide a strong foundation. For instance, a multi-analyte method for BZP in hair samples utilized a high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) system, demonstrating linearity over a specific concentration range. orgsyn.org

Table 1: Illustrative HPLC Parameters for Analysis of Piperazine Derivatives

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 2.2 µm |

| Mobile Phase A | 0.01 M Ammonium Formate (B1220265), pH 4.5 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | DAD or Mass Spectrometry |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While direct GC-MS analysis of some piperazine derivatives can be challenging due to their polarity, appropriate derivatization can improve their chromatographic behavior. nih.gov For this compound, derivatization of the secondary amine in the piperazine ring could potentially enhance its volatility and thermal stability.

The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer fragments the molecules and provides a unique mass spectrum, often referred to as a "molecular fingerprint," which allows for unequivocal identification. The mass spectrum of the parent compound, benzylpiperazine (BZP), shows characteristic peaks at m/z 91 (base peak), 134, 56, 176, and 65. It is anticipated that the mass spectrum of this compound would exhibit a distinct fragmentation pattern influenced by the carbothioamide group.

Studies on related designer benzylpiperazines have demonstrated the utility of GC-MS in their identification. For instance, the analysis of seized designer drugs has successfully utilized GC-MS to elucidate the structures of novel benzylpiperazine derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. An LC-MS method for related piperazine derivatives was developed using a C18 column and a mobile phase of ammonium formate and acetonitrile. nih.gov

In LC-MS analysis, the effluent from the HPLC column is introduced into the ion source of the mass spectrometer, where molecules are ionized before being analyzed. Electrospray ionization (ESI) is a common ionization technique for this class of compounds. The resulting mass spectra, including the precursor ion and product ions from tandem mass spectrometry (MS/MS), provide a high degree of confidence in the identification and quantification of the analyte.

A validated LC-MS method for benzylpiperazine (BZP) and its metabolites in human plasma demonstrated excellent linearity, accuracy, and precision, highlighting the robustness of this technique for analyzing piperazine-based compounds. nih.gov

Table 2: Key Parameters in LC-MS Analysis of Piperazine Derivatives

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF), Triple Quadrupole (QqQ) |

| Data Acquisition | Full Scan, Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H] | The mass-to-charge ratio of the protonated molecule. |

| Product Ions | Characteristic fragment ions generated in MS/MS analysis. |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for preliminary analysis, reaction monitoring, and screening. For the analysis of this compound, a TLC system would typically consist of a silica (B1680970) gel plate as the stationary phase and a suitable solvent system as the mobile phase.

For benzylpiperazine-like compounds, a mobile phase of methanol (B129727) and 25% aqueous ammonia (B1221849) (100:1.5) has been shown to be effective. nih.gov After development, the spots can be visualized under UV light or by using a staining reagent such as iodoplatinate, which is highly sensitive for detecting BZP. nih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for preliminary identification. TLC has been successfully used to identify coloring agents in illicit tablets containing piperazine derivatives.

Spectroscopic Methods for Compound Identification and Quantification

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound.

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The benzyl (B1604629) and carbothioamide groups in this compound are expected to absorb UV radiation, resulting in a characteristic UV spectrum.

Advanced Techniques for Specific Research Applications (e.g., Radiolabeling for Imaging)

While specific research on the radiolabeling of this compound for imaging applications is not extensively documented in publicly available literature, the principles and techniques for such advanced applications can be inferred from studies on structurally related piperazine derivatives. The development of radiolabeled ligands for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) is a critical area of research for understanding disease mechanisms and drug development. These techniques allow for the non-invasive visualization and quantification of biological processes at the molecular level.

For a compound like this compound, radiolabeling would involve the incorporation of a radionuclide into the molecule. The choice of radionuclide depends on the imaging modality (e.g., fluorine-18 (B77423) for PET, technetium-99m or iodine-125 (B85253) for SPECT). The synthesis of a suitable radiolabeled analog would typically involve a multi-step process, starting with the synthesis of a precursor molecule that can be readily radiolabeled in the final step.

Research Findings from Analogous Compounds

Research on analogous 4-benzylpiperazine and other piperazine derivatives provides a framework for how this compound could be developed for imaging applications. For instance, studies on 4-benzylpiperazine ligands for sigma-1 receptor imaging have demonstrated successful radiolabeling and in vivo evaluation. nih.gov In one such study, a derivative was radiolabeled with iodine-125. nih.gov

The process involved the synthesis of a tributyltin precursor, which then underwent iododestannylation to produce the radiolabeled compound, [(¹²⁵I]BP-I. nih.gov This method resulted in a good radiochemical yield and high purity. nih.gov Subsequent biodistribution studies in mice showed that the radiolabeled ligand accumulated in organs known to have high concentrations of the target receptor, and this binding was shown to be specific. nih.gov

In another example, 1-(2-Pyridyl)piperazine derivatives have been successfully labeled with technetium-99m (⁹⁹ᵐTc) for imaging 5-HT₇ receptors, which are overexpressed in certain types of tumors. nih.gov These radiotracers were prepared with high radiochemical purity and showed stability in both saline and mouse serum. nih.gov In vivo imaging studies in xenografted mice demonstrated that the compounds could effectively visualize the tumors. nih.gov

These examples highlight a general pathway for developing piperazine-based compounds for imaging:

Target Identification: Identifying a biological target (e.g., a receptor, enzyme) that the compound binds to with high affinity and selectivity.

Precursor Synthesis: Designing and synthesizing a precursor molecule that is suitable for radiolabeling. This often involves introducing a functional group that can react with the radionuclide.

Radiolabeling: Performing the radiolabeling reaction, which needs to be rapid and efficient, especially for short-lived isotopes.

Purification and Characterization: Purifying the radiolabeled compound and verifying its identity and purity.

In Vitro and In Vivo Evaluation: Assessing the properties of the radiolabeled compound, including its stability, lipophilicity, and binding affinity. This is followed by biodistribution and imaging studies in animal models to determine its potential as an imaging agent.

The following tables summarize the findings from the radiolabeling of analogous piperazine derivatives, which could serve as a model for the development of radiolabeled this compound.

Table 1: Radiolabeling of a 4-Benzylpiperazine Derivative for Sigma-1 Receptor Imaging

| Parameter | Finding | Reference |

| Compound | [(¹²⁵I]BP-I (1-(1,3-benzodioxol-5-ylmethyl)-4-(4-iodobenzyl)piperazine) | nih.gov |

| Precursor | Corresponding tributyltin precursor | nih.gov |

| Radiolabeling Method | Iododestannylation | nih.gov |

| Radiochemical Yield | 53 ± 10% | nih.gov |

| Radiochemical Purity | >99% (by HPLC) | nih.gov |

| LogD Value | 2.98 ± 0.17 | nih.gov |

| In Vivo Findings | High uptake in brain, lung, kidney, heart, and spleen; specific binding to σ₁ receptors. | nih.gov |

Table 2: Radiolabeling of 1-(2-Pyridyl)piperazine Derivatives for 5-HT₇ Receptor Imaging

| Parameter | Finding | Reference |

| Compounds | ⁹⁹ᵐTc(CO)₃- nih.gov and ⁹⁹ᵐTc(CO)₃- nih.gov | nih.gov |

| Radionuclide | Technetium-99m (⁹⁹ᵐTc) | nih.gov |

| Radiochemical Purity | >94% | nih.gov |

| In Vivo Model | U-87 MG Xenografted mice | nih.gov |

| Tumor-to-Muscle Ratio (60 min) | 3.33 (for ⁹⁹ᵐTc(CO)₃- nih.gov) and 3.88 (for ⁹⁹ᵐTc(CO)₃- nih.gov) | nih.gov |

| In Vivo Findings | Successful visualization of the tumor site due to affinity for 5-HT₇R. | nih.gov |

These studies on analogous compounds lay a strong foundation for the potential development of radiolabeled this compound as a molecular imaging agent. Future research in this area would need to focus on identifying a specific biological target for this compound and then applying similar radiochemical and evaluation methodologies.

Future Perspectives and Research Directions

Development of Novel 4-Benzylpiperazine-1-carbothioamide Analogs

Future synthetic efforts could focus on creating a library of analogs by modifying both the benzyl (B1604629) and piperazine-carbothioamide portions of the molecule.

Substitution on the Benzyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the benzyl group could significantly modulate the electronic properties and steric bulk of the molecule, potentially leading to enhanced target affinity and selectivity.

Modification of the Carbothioamide Group: The hydrogen atoms on the terminal nitrogen of the carbothioamide can be replaced with a wide range of alkyl, aryl, or heterocyclic groups. This would allow for a systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic properties.

Exploration of New Therapeutic Indications

Given the diverse biological profiles of its constituent parts, this compound and its derivatives could be screened for a wide array of therapeutic applications.

Neuropsychiatric and Neurodegenerative Disorders: Leveraging the CNS-penetrant properties often associated with benzylpiperazine derivatives, new analogs could be designed and tested as novel treatments for conditions like depression, anxiety, and Alzheimer's disease. acs.org

Infectious Diseases: The known antimicrobial and antiviral activities of both benzylpiperazine and thiourea (B124793) derivatives make this a fertile area for investigation. semanticscholar.orgmdpi.commdpi.com Novel analogs could be screened against a panel of clinically relevant bacteria, fungi, and viruses.

Oncology: The anticancer potential of thiourea-containing compounds is well-documented. semanticscholar.orgacs.org Future research could explore the efficacy of this compound analogs in various cancer models, both in vitro and in vivo.

Advanced Mechanistic Investigations

Once promising lead compounds are identified, detailed mechanistic studies will be crucial to understand how they exert their biological effects. This would involve:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular targets of the active compounds.

Elucidation of Signaling Pathways: Investigating the downstream signaling cascades that are modulated by the compounds to produce their therapeutic effects.

Translation from Preclinical to Clinical Research

The ultimate goal of this research is to translate promising preclinical findings into clinical applications. This will require:

Pharmacokinetic and Toxicological Profiling: Thoroughly evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to ensure they have a suitable safety profile for human use.

In Vivo Efficacy Studies: Testing the most promising candidates in relevant animal models of disease to demonstrate their therapeutic efficacy before advancing to human clinical trials.

Role of Computational Approaches in Accelerating Discovery

Computational methods can play a pivotal role in expediting the drug discovery and development process for this compound analogs.

Molecular Docking and Virtual Screening: Using computer models of known biological targets to predict the binding affinity of virtual libraries of analogs, thereby prioritizing the most promising candidates for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the chemical structure of the analogs with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-benzylpiperazine-1-carbothioamide with high purity?

- Methodological Answer : The synthesis typically involves cyclization of 1,2-diamine derivatives with thioamide precursors. For example, reacting 1-amino-4-benzylpiperazine with thiocarbonyl reagents (e.g., thiophosgene or ammonium thiocyanate) under reflux in aprotic solvents like DMF or THF. Key parameters include temperature control (80–100°C), inert atmosphere (N₂/Ar), and use of catalysts like DBU to enhance ring closure efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield (≥75%) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- FT-IR : Confirms the presence of thioamide (C=S stretch at ~1170–1200 cm⁻¹) and piperazine ring (N-H bend at ~1550 cm⁻¹) .

- ¹H/¹³C NMR : Identifies benzyl protons (δ 7.2–7.4 ppm, aromatic) and piperazine CH₂ groups (δ 2.5–3.5 ppm). The thiourea NH signal appears as a broad singlet (~δ 9–10 ppm) .

- X-ray crystallography : Resolves bond angles and stereochemistry (e.g., C-S bond length ~1.68 Å, confirming thioamide geometry) .

Q. How do substituents on the benzyl group influence the compound’s solubility and stability?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -CF₃) reduce solubility in polar solvents but enhance thermal stability. Hydrophilic substituents (e.g., -OH, -NH₂) improve aqueous solubility but may require protective groups during synthesis. LogP calculations and Hansen solubility parameters guide solvent selection .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound analogs?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability or poor BBB penetration). Strategies include:

- Metabolic profiling : Use liver microsomes or CYP450 assays to identify degradation pathways .

- Prodrug design : Introduce ester or amide prodrug moieties to enhance bioavailability .

- In vivo imaging : Track compound distribution using radiolabeled analogs (e.g., ¹⁴C or ³H isotopes) .

Q. What mechanistic insights explain the dopamine receptor modulation by this compound derivatives?

- Methodological Answer : Structural analogs (e.g., 1-benzylpiperazine) show affinity for D1-like receptors via hydrogen bonding between the thioamide sulfur and Asp103 in the receptor’s binding pocket. Competitive antagonism assays (e.g., SCH23390 for D1) and molecular docking studies (PDB: 6CM4) validate interactions. Serotonergic cross-reactivity (e.g., 5-HT3) is assessed using MDL72222 .

Q. What strategies address spectral data conflicts (e.g., NMR vs. X-ray) in characterizing piperazine carbothioamides?

- Methodological Answer :

- Dynamic NMR : Resolves conformational flexibility (e.g., piperazine ring puckering) causing signal splitting .

- DFT calculations : Compare experimental X-ray bond lengths/angles with theoretical models (B3LYP/6-31G* basis set) to validate tautomeric forms .

- Multi-technique validation : Cross-reference mass spectrometry (HRMS) and elemental analysis for molecular formula confirmation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the antioxidant activity of this compound derivatives?

- Methodological Answer : Variations in assay conditions (e.g., DPPH vs. ABTS radical scavenging) and solvent polarity (ethanol vs. DMSO) significantly impact results. Standardize protocols using IC₅₀ values normalized to Trolox equivalents. Control for autoxidation by conducting assays under inert atmospheres .

Experimental Design Considerations

Q. What criteria should guide the selection of animal models for studying the neuropharmacological effects of this compound?

- Methodological Answer : Prioritize models with validated translational relevance:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.